2-Amino-4-oxobutanoic acid

Description

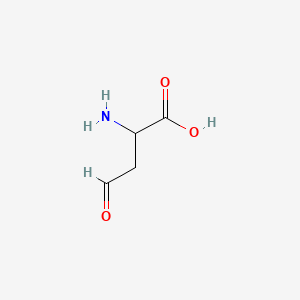

Structure

2D Structure

3D Structure

Properties

CAS No. |

498-20-4 |

|---|---|

Molecular Formula |

C4H7NO3 |

Molecular Weight |

117.10 g/mol |

IUPAC Name |

2-amino-4-oxobutanoic acid |

InChI |

InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8) |

InChI Key |

HOSWPDPVFBCLSY-UHFFFAOYSA-N |

Canonical SMILES |

C(C=O)C(C(=O)O)N |

Origin of Product |

United States |

Significance As a Key Biochemical Intermediate

In the realm of biochemistry, 2-amino-4-oxobutanoic acid is more commonly referred to as L-aspartate-4-semialdehyde or aspartate-β-semialdehyde . It is a critical branch-point intermediate in the aspartate metabolic pathway. wikipedia.orgresearchgate.net This pathway is fundamental for the synthesis of several essential amino acids, including lysine (B10760008), methionine, and threonine, in a wide range of organisms such as bacteria, fungi, and plants. wikipedia.orgnih.govnih.gov

The synthesis of L-aspartate-4-semialdehyde is catalyzed by the enzyme aspartate-semialdehyde dehydrogenase (ASADH), which facilitates the reductive dephosphorylation of L-aspartyl-4-phosphate. wikipedia.orguniprot.org Once formed, L-aspartate-4-semialdehyde stands at a metabolic crossroads. It can be directed towards the lysine biosynthesis pathway or be converted to homoserine by the enzyme homoserine dehydrogenase, which then serves as a precursor for threonine and methionine synthesis. wikipedia.orgasm.org

A crucial aspect that elevates the research significance of this pathway is its absence in humans and other animals. wikipedia.orgtandfonline.com Consequently, the amino acids derived from this pathway are considered essential amino acids for humans and must be obtained through diet. wikipedia.org This metabolic distinction makes the enzymes of the aspartate pathway, including aspartate-semialdehyde dehydrogenase, attractive targets for the development of novel antimicrobial agents, such as antibiotics and fungicides, as well as herbicides. wikipedia.orgtandfonline.comrcsb.org Inhibiting these enzymes can be fatal to the microorganisms that rely on this pathway for survival, providing a targeted approach for therapeutic intervention. wikipedia.orgtandfonline.com Research has shown that inactivating the gene for aspartate-semialdehyde dehydrogenase in pathogens like Staphylococcus aureus significantly reduces their growth and virulence. asm.orgnih.gov

Enzymatic Studies and Mechanistic Investigations Involving 2 Amino 4 Oxobutanoic Acid

Aspartate Aminotransferase (AAT) Isoenzyme Research

Aspartate aminotransferase (AAT, EC 2.6.1.1) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that plays a central role in carbon and nitrogen metabolism by catalyzing the reversible transamination between L-aspartate and 2-oxoglutarate to form oxaloacetate and L-glutamate. tandfonline.comnih.gov Plants and animals possess multiple AAT isoenzymes, which are located in different cellular compartments like the cytoplasm and mitochondria, and exhibit distinct kinetic and regulatory properties. researchgate.netnih.gov Research utilizing structural analogues of the natural substrates, such as derivatives of 2-amino-4-oxobutanoic acid, has been instrumental in elucidating the functional nuances of these isoenzymes. tandfonline.comresearchgate.net

The substrate specificity of enzymes is a critical aspect of their biological function. Studies on AAT isoenzymes have often employed structural analogues to probe the limits of this specificity. One such analogue is 2-amino-4-methoxy-4-oxobutanoic acid (AMOB), a derivative of this compound.

In a notable study, two AAT isoenzymes, AAT-1 and AAT-2, isolated from the leaves of Lupinus albus L. cv Estoril, were analyzed for their ability to utilize different amino donors. tandfonline.comresearchgate.net Both isoenzymes were found to accept AMOB as an amino donor, a previously unreported finding for AAT isoenzymes. tandfonline.comresearchgate.net This indicates that the active sites of these enzymes can accommodate substrates with modifications to the side-chain carboxyl group.

Kinetic analysis revealed significant differences between the two isoenzymes in their efficiency with AMOB. AAT-2 utilized 2-amino-4-methoxy-4-oxobutanoic acid at a rate comparable to its natural substrate, L-aspartate. tandfonline.comresearchgate.net In contrast, AAT-1 processed this substrate at a much slower rate. tandfonline.comresearchgate.net These differential kinetics suggest structural distinctions in the active sites of the two isoenzymes, influencing their interaction with this specific analogue. researchgate.net The kinetic constants determined for AAT-1 and AAT-2 with their natural substrates and AMOB highlight these differences. researchgate.net

Table 1: Kinetic Constants of Lupinus albus AAT Isoenzymes Data derived from studies on AAT-1 and AAT-2 from Lupinus albus. researchgate.net

| Isoenzyme | Substrate | Km (mM) | Vmax (U/mg) |

| AAT-1 | L-Aspartate | 2.2 | 100 |

| AAT-1 | 2-Oxoglutarate | 0.26 | - |

| AAT-1 | 2-Amino-4-methoxy-4-oxobutanoic acid | 5.0 | 10 |

| AAT-2 | L-Aspartate | 2.6 | 125 |

| AAT-2 | 2-Oxoglutarate | 0.20 | - |

| AAT-2 | 2-Amino-4-methoxy-4-oxobutanoic acid | 3.3 | 120 |

The investigation of inhibitors is a powerful tool for understanding enzyme mechanisms. In the case of AAT, which follows a Ping-Pong Bi-Bi kinetic mechanism, structural analogues of substrates often act as competitive inhibitors. tandfonline.comresearchgate.net This has been observed in studies on AAT isoenzymes from Lupinus albus, where various dicarboxylic acid analogues were found to be competitive inhibitors. tandfonline.comresearchgate.net

Dicarboxylic acids, which resemble the structure of substrates like aspartate and glutarate, can bind to the enzyme's active site but cannot complete the reaction, thereby blocking access for the true substrates. nih.govcapes.gov.br The effectiveness of these inhibitors is influenced by factors such as the distance between the two carboxyl groups and the presence of bulky substituents. nih.gov For instance, dicarboxylic acids that can adopt a specific configuration similar to maleic acid are particularly effective. nih.gov The affinity of AAT for these dicarboxylic acid inhibitors is determined by the binding mechanism, steric effects, and solvation. nih.gov The study of such competitive inhibition reinforces the understanding of the structural requirements for ligand binding at the AAT active site. nih.govmsu.ru

Kinetic properties also vary significantly. The isoenzymes from rice bran, AAT-1 and AAT-2, exhibit similar Km values for most natural substrates, but AAT-1 shows a higher affinity for L-glutamate than AAT-2. tandfonline.comoup.com Similarly, the Lupinus albus isoenzymes show different affinities for aspartate and glutamate (B1630785) and are affected differently by metal ions like manganese. researchgate.net The differential activity with the analogue 2-amino-4-methoxy-4-oxobutanoic acid, where AAT-2 is far more active than AAT-1, is a prime example of this functional divergence. tandfonline.comresearchgate.net These variations reflect adaptations to their specific metabolic roles within different cellular compartments. tandfonline.comnih.gov

Competitive Inhibition by Structural Analogues

Structural Biology of Enzymes Interacting with this compound

The function of an enzyme is intrinsically linked to its three-dimensional structure. Structural biology studies of AAT have provided profound insights into how it recognizes substrates like this compound and catalyzes the transamination reaction.

The AAT enzyme is a homodimer, with each subunit containing a large and a small domain. proteopedia.orgwikipedia.org The active site is located in a cavity formed at the interface of these two domains and is close to the subunit interface. nih.govnih.gov A crucial component of the active site is the PLP cofactor, which is covalently attached to a highly conserved lysine (B10760008) residue (Lys258) through a Schiff base linkage. proteopedia.orgwikipedia.org

Upon entry into the active site, a substrate like this compound displaces the lysine to form a new Schiff base with the PLP cofactor. proteopedia.org The binding of the substrate is stabilized by specific interactions with active site residues. The two carboxylate groups of dicarboxylic substrates like aspartate (and by extension, this compound) are held in place by salt bridges with positively charged arginine residues, typically Arg386 and Arg292. nih.govmdpi.com This precise positioning orients the substrate optimally relative to the PLP cofactor for the subsequent chemical steps of the reaction. nih.gov Analysis of the active site reveals that it is highly conserved across species, underscoring its fundamental role in amino acid metabolism. proteopedia.org

AAT is not a rigid structure; it undergoes significant conformational changes during its catalytic cycle. nih.govcapes.gov.br The most prominent of these is a "domain closure" motion that occurs upon substrate binding. nih.govbiorxiv.org The small domain rotates as a rigid body by about 13 degrees relative to the large domain, effectively closing the active site and completely burying the substrate. nih.gov

This conformational change is essential for catalysis. nih.govcapes.gov.br It serves several purposes:

It brings catalytic residues into their correct positions. nih.gov

It shields the reaction intermediates from the solvent. nih.gov

It may induce electronic strain in the substrate-cofactor complex, which lowers the activation energy of the reaction and enhances catalysis. nih.govcapes.gov.br

This "tightening" of the enzyme structure upon the formation of covalent intermediates has been demonstrated through techniques such as hydrogen-deuterium exchange, which show a marked decrease in the exchange rate of peptide hydrogens during catalysis. nih.gov This indicates that the enzyme becomes more compact and rigid, a change that is energetically coupled to the chemical transformations occurring at the active site to optimize the catalytic process. nih.gov

Identification of Critical Amino Acid Residues for Catalytic Function

The catalytic activity of enzymes that metabolize this compound and its structural analogs hinges on the precise positioning of specific amino acid residues within the active site. Aspartate aminotransferase (AAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, serves as a primary model for understanding these interactions. proteopedia.orgjst.go.jp

The active site of AAT is a highly conserved region responsible for binding both the amino acid substrate and the PLP cofactor. proteopedia.org A critical residue is a lysine, specifically Lys258 in many AAT isozymes, which forms a Schiff base linkage with the PLP cofactor. jst.go.jp This covalent bond is essential for the catalytic cycle, which involves the transfer of the amino group from the substrate to the cofactor and then to a keto acid acceptor. nih.gov

Upon substrate binding, other residues within the active site play crucial roles in substrate recognition and catalysis. While direct structural studies with this compound are limited, investigations with its natural substrate, L-aspartate, and other analogs provide significant insights. For instance, the binding of the substrate's carboxylate groups is typically facilitated by positively charged or polar residues. In AAT, residues such as Arginine and Aspartate are conserved and interact with the substrate's functional groups, ensuring proper orientation for the transamination reaction. nih.gov

Mutagenesis studies on AAT have further elucidated the roles of specific residues. For example, altering residues in the active site can significantly impact substrate specificity and catalytic efficiency. acs.org While not directly studying this compound, research on enzymes like ω-transaminase has shown that mutations at residues such as L57, W58, and M419 can alter the enzyme's affinity for keto acid substrates like α-ketobutyric acid, a related compound. nih.gov This suggests that a similar constellation of hydrophobic and polar residues likely governs the interaction with this compound in the active site of relevant aminotransferases.

Key Amino Acid Residues in Aspartate Aminotransferase and Their Postulated Roles:

| Residue (example) | Role in Catalysis |

| Lys258 | Forms a Schiff base with the PLP cofactor, central to the transamination mechanism. jst.go.jp |

| Asp222 | Interacts with the PLP cofactor via hydrogen bonding, helping to anchor it in the active site. jst.go.jp |

| Tyr225 | Also interacts with the PLP cofactor through hydrogen bonding. jst.go.jp |

| Arginine residues | Interact with the substrate's carboxylate groups, ensuring proper binding and orientation. nih.gov |

Enzymatic Modulation and Regulation in Biological Systems

The enzymatic activity related to this compound is subject to complex regulatory mechanisms, ensuring that its metabolism is finely tuned to the cell's needs. The regulation of aspartate aminotransferase (AAT) provides a well-studied framework for understanding how the processing of this compound could be controlled. This regulation occurs at both the genetic and protein levels.

Transcriptional Regulation:

The expression of the gene encoding cytosolic AAT (cAspAT) is influenced by various hormones. nih.gov Studies have shown that glucocorticoids can increase the levels of cAspAT mRNA, leading to higher enzyme activity. nih.gov This effect can be enhanced by cyclic AMP (cAMP). Conversely, insulin (B600854) has been found to inhibit the glucocorticoid-induced expression of the cAspAT gene. nih.gov This hormonal regulation suggests that the capacity to metabolize substrates like this compound can be adjusted in response to different physiological states, such as fasting or stress.

Overexpression studies in rice have demonstrated that increasing the levels of AAT genes can lead to significant changes in nitrogen metabolism and an increase in the amino acid content of seeds, highlighting the enzyme's central role in metabolic regulation. nih.gov

Post-translational and Allosteric Regulation:

Beyond genetic control, the activity of AAT is also modulated by other factors. In certain conditions, such as alcoholic liver disease, the activity of AAT isoenzymes can be altered through translational or post-translational modifications, independent of mRNA levels. nih.gov

Allosteric regulation, where a molecule binds to a site other than the active site to influence the enzyme's activity, is a common mechanism for controlling metabolic pathways. wikipedia.orglibretexts.org Enzymes involved in amino acid metabolism are often regulated by feedback inhibition, where the end product of a pathway inhibits an early enzyme in that same pathway. libretexts.org This prevents the over-accumulation of metabolic products. While specific allosteric regulators for AAT that are directly related to this compound have not been identified, it is a plausible mechanism for controlling its flux through metabolic pathways. The ACT domain, a regulatory domain found in many amino acid metabolism enzymes, is known to bind small molecule effectors and induce conformational changes that alter enzyme activity. nih.govnih.gov

Impact of Cellular Stress:

Recent research has uncovered non-canonical roles for AAT that could indirectly influence the metabolism of its substrates. For example, cytosolic AAT in yeast has been shown to associate with ribosomes and modulate the cellular response to oxidative stress, a function that appears to be independent of its catalytic activity. elifesciences.org This suggests a deeper integration of AAT and, by extension, the metabolism of its substrates, with cellular stress response pathways.

Summary of Regulatory Factors for Aspartate Aminotransferase:

| Regulatory Factor | Effect on AAT | Implication for this compound Metabolism |

| Glucocorticoids | Increase gene transcription. nih.gov | Enhanced metabolic capacity. |

| cAMP | Potentiates glucocorticoid effect. nih.gov | Further enhancement of metabolic capacity. |

| Insulin | Inhibits glucocorticoid-induced transcription. nih.gov | Reduced metabolic capacity. |

| Feedback Inhibition | End products of a pathway inhibit enzyme activity. libretexts.org | Prevents over-accumulation of metabolites. |

| Oxidative Stress | AAT can modulate stress responses. elifesciences.org | Links metabolism to cellular stress signaling. |

Synthetic Methodologies for 2 Amino 4 Oxobutanoic Acid and Its Research Derivatives

Laboratory Synthesis Approaches

The laboratory synthesis of 2-amino-4-oxobutanoic acid and its derivatives employs several key strategies, including anhydride (B1165640) ring-opening, cyclization and decyclization reactions, and ozonolysis. These methods allow for the construction of the target molecule's carbon skeleton and the introduction of necessary functional groups.

A notable method for synthesizing derivatives of butanoic acid involves the ring-opening of an anhydride. For instance, the synthesis of 4-amino-2,4-dioxobutanoic acid begins with the opening of dihydro-3-methylene-2,5-furandione, an anhydride, using ammonium (B1175870) hydroxide. google.com This reaction is typically performed at low temperatures, around 0°C, to form a 4-carbon acid-amide. google.comevitachem.com The resulting intermediate, 4-amino-2-methylene-4-oxo-butanoic acid, can then be further modified. google.com

Another example involves the reaction of succinic anhydride or maleic anhydride with various amino-acetylthiazolo-indoles in dimethylformamide to produce new butanoic acid derivatives. biointerfaceresearch.com The use of cyclic anhydrides, particularly those with five- or six-membered rings, is a common and effective strategy. pressbooks.pub The reaction of an anhydride with an amine is a form of nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride. libretexts.org Typically, two equivalents of the amine are necessary to neutralize the carboxylic acid byproduct. libretexts.org

Table 1: Examples of Anhydride Ring Opening Reactions

| Starting Anhydride | Nucleophile | Product | Reference |

|---|---|---|---|

| Dihydro-3-methylene-2,5-furandione | Ammonium hydroxide | 4-Amino-2-methylene-4-oxo-butanoic acid | google.com |

| Succinic anhydride | 2-Amino-4-acetylthiazolo[5,4-b]-indole | Butanoic acid derivative | biointerfaceresearch.com |

| Maleic anhydride | 2-Amino-4-acetyl-7-bromothiazolo[5,4-b]indole | Butanoic acid derivative | biointerfaceresearch.com |

Intramolecular cyclization is a key step in the synthesis of various heterocyclic compounds derived from this compound. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids can undergo intramolecular cyclization in the presence of propionic anhydride to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.net Similarly, 2-amino-4-oxobutenoic acid derivatives can be cyclized using acetic anhydride to produce 3-imino-3H-furan-2-ones. ekb.eg

Decyclization reactions are also utilized. For instance, N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides can be treated with methanol (B129727) to open the furanone ring and form new methyl pyrazole (B372694) carboxylates. researchgate.net In some cases, the furanone ring can be opened by a nucleophile, followed by another intramolecular cyclization to form a different heterocyclic system, such as a spiro derivative. ekb.eg

These cyclization and decyclization strategies are pivotal in creating a diverse range of derivatives from the basic this compound scaffold.

Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds and is employed in the synthesis of specific this compound derivatives. A patented method describes the synthesis of 4-amino-2,4-dioxobutanoic acid from 4-amino-2-methylene-4-oxo-butanoic acid using ozone in an aqueous medium. google.com In this process, an aqueous solution of the starting material is treated with ozone gas, typically bubbled through the solution for about 90 minutes at room temperature. google.comevitachem.com This reaction cleaves the methylene (B1212753) double bond, yielding the desired 4-amino-2,4-dioxobutanoic acid in a quantitative yield after evaporation of the solvent and co-distillation of formaldehyde. google.com

Ozonolysis has also been used in the synthesis of amino acid derivatives starting from allylglycine, though this approach can be limited by the expense of the starting material. orgsyn.orgarkat-usa.org For example, the ozonolysis of 4-oxobutanoic acid tert-butyl ester can produce an aldehyde intermediate, which is then used to synthesize 4-amino-6,6-difluoro-5-hexenoic acid. arkat-usa.org

Table 2: Ozonolysis Reaction Parameters

| Starting Material | Reagent | Solvent | Reaction Time | Product | Reference |

|---|---|---|---|---|---|

| 4-Amino-2-methylene-4-oxo-butanoic acid | Ozone | Water | 90 minutes | 4-Amino-2,4-dioxobutanoic acid | google.comevitachem.com |

| 4-Oxobutanoic acid tert-butyl ester | Ozone | Not specified | Not specified | Aldehyde intermediate | arkat-usa.org |

Intramolecular Cyclization and Decyclization Reactions in Synthesis

Stereoselective Synthesis of Chiral this compound Analogues

The stereoselective synthesis of chiral this compound analogues is crucial for developing compounds with specific biological activities. One approach involves a highly diastereoselective tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT) to produce N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids. researchgate.net These intermediates can then be converted to enantiomerically enriched 3-aroyl pyroglutamic acid derivatives through N-chloroacetylation and base-catalyzed cyclization. researchgate.net

Furthermore, a direct approach to optically pure 2-amino-4-phosphonobutanoic acids has been developed using a highly regio- and stereoselective addition of the lithium salt of a bislactim ether to various alkenylphosphonates. sciforum.net This method has been extended to the synthesis of 2-amino-2-methyl-4-phosphonobutanoic acid derivatives, with high asymmetric induction in the formation of new chiral centers. sciforum.net

Advanced Analytical and Computational Research on 2 Amino 4 Oxobutanoic Acid

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-amino-4-oxobutanoic acid and its analogues. Each method provides unique information about the compound's functional groups, connectivity, and three-dimensional arrangement.

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups within a molecule through their characteristic vibrational frequencies. In studies of derivatives like 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a complete vibrational analysis has been performed using experimental spectra and quantum chemical calculations. scispace.com

Key vibrational modes observed in derivatives are indicative of the core structure. For instance, in 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid, a broad peak for the carboxylic acid -OH stretch is seen around 3448 cm⁻¹, the amide N-H stretch appears at 3340 cm⁻¹, and the carboxylic C=O stretch is located at 1720 cm⁻¹. mdpi.com In another study on 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, phenyl ring C-C stretching modes were observed at 1590, 1580, 1505, and 1302 cm⁻¹ in the IR spectrum. scispace.com

A summary of typical vibrational frequencies for key functional groups in derivatives of this compound is presented below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Carboxylic Acid O-H | Stretching | ~3448 (broad) | mdpi.com |

| Amide N-H | Stretching | ~3340 | mdpi.com |

| Carboxylic Acid C=O | Stretching | ~1720 | mdpi.com |

| Amide C=O | Stretching | ~1682 | researchgate.net |

| Phenyl Ring C-C | Stretching | 1505-1590 | scispace.com |

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While complete spectral data for the parent this compound is not extensively detailed in the available research, studies on its derivatives and related compounds provide insight into the expected chemical shifts.

For example, the synthesis of 4-amino-2,4-dioxobutanoic acid, a closely related compound, was monitored using NMR, confirming the conversion of its precursor. google.com In research on 4-((2-alkylamidoethyl)amino)-4-oxobutanoic acid, the ¹H-NMR spectrum was used for structural confirmation. researchgate.net Similarly, the structure of 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid was established using ¹H, ¹³C, and 2D-NMR spectral analysis. mdpi.com In a study of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, ¹H NMR was also used for characterization. tandfonline.com

Predicted ¹³C NMR data for the related L-2-Amino-3-oxobutanoic acid suggests the carbonyl carbon of the ketone at a significant downfield shift, with the alpha-carbon appearing in the typical range for amino acid Cα atoms. np-mrd.org

The table below shows representative, though not exhaustive, NMR data for derivatives.

| Nucleus | Functional Group Context | Expected Chemical Shift (δ, ppm) | Source |

| ¹H | Amide N-H | ~12.90 (br s) | researchgate.net |

| ¹H | Aliphatic CH, CH₂ | 2.82 - 7.17 | researchgate.net |

| ¹³C | Carbonyl C=O | ~175 | |

| ¹³C | Aliphatic C | Varies | mdpi.com |

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugation. For derivatives of this compound containing aromatic rings, characteristic π–π* transitions are observed. A study of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid reported a maximum absorption wavelength (λmax) at 297 nm. tandfonline.com This absorption is attributed to the electronic transitions within the conjugated system of the molecule. The absence of absorption in the visible region (360-900 nm) suggests the compound is colorless and potentially suitable for certain optoelectronic applications. tandfonline.com

Single-crystal X-ray diffraction (XRD) provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been determined, revealing detailed structural parameters. tandfonline.com The analysis showed that the compound crystallizes in a triclinic system with a P-1 space group. The molecules in the crystal are linked by intermolecular N-H···O and O-H···O hydrogen bonds, forming chains. tandfonline.com

The table below summarizes the crystallographic data for this derivative.

| Parameter | Value |

| Compound Name | 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.9485 |

| b (Å) | 5.3614 |

| c (Å) | 22.457 |

| α (°) | 88.295 |

| β (°) | 89.379 |

| γ (°) | 84.495 |

| Z | 2 |

| R-value | 0.0467 |

| Source | tandfonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Quantum Chemical Calculations and Molecular Modeling

Computational methods, particularly those based on quantum chemistry, are used to complement experimental data and predict molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, optimized geometry, and reactivity of molecules. researchgate.net Numerous DFT studies have been performed on derivatives of this compound to predict vibrational frequencies, analyze electronic properties, and understand molecular stability. scispace.combiointerfaceresearch.com

These calculations often show good agreement between theoretical and experimental data, particularly for vibrational spectra after applying a scaling factor. researchgate.net DFT studies are used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the difference of which (the HOMO-LUMO gap) is an indicator of chemical reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify sites prone to electrophilic or nucleophilic attack. researchgate.net For derivatives of this compound, MEP maps typically show negative potential (red color) around electronegative oxygen atoms of the carbonyl groups, indicating these are sites for electrophilic attack, while positive potential (blue color) is found around hydrogen atoms. researchgate.net

Based on a comprehensive review of available scientific literature, detailed advanced analytical and computational research focusing specifically on the parent compound This compound is not prominently available. The existing body of research extensively covers various substituted derivatives, for which detailed computational analyses have been performed. However, these findings are specific to the derivatives and cannot be extrapolated to the parent compound due to the significant influence of substituents on molecular structure and electronic properties.

While the requested analytical framework is standard for computational chemistry, the specific data for this compound, as per the outlined sections, is not present in the accessible research. Studies on related molecules, such as 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid researchgate.netresearchgate.netscispace.com, 4-[(2,4-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid iipseries.orgresearchgate.net, and various other butanoic acid derivatives biointerfaceresearch.comchimicatechnoacta.runih.gov, provide in-depth analysis for those specific structures. These studies utilize methods like Density Functional Theory (DFT) to explore geometry, vibrational spectra, and electronic properties. researchgate.netbiointerfaceresearch.com

For instance, research on these derivatives includes:

Geometry Optimization: Calculation of bond lengths and angles, often compared with experimental XRD data. researchgate.netresearchgate.net

Vibrational Analysis: Assignment of vibrational modes using FT-IR and FT-Raman spectra, supported by Potential Energy Distribution (PED) analysis. iipseries.org

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the energy gap to understand charge transfer and molecular reactivity. nih.govjournalijar.com

Natural Bond Orbital (NBO) Analysis: Investigation of hyperconjugative interactions and charge delocalization to assess molecular stability. iipseries.orgresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping: Identification of electrophilic and nucleophilic sites. iipseries.orgnih.govresearchgate.net

Fukui Functions: Prediction of reactive centers within the molecule. journalijar.comresearchgate.net

Noncovalent Interactions (NCI): Analysis of weak interactions that influence molecular conformation and crystal packing. acs.org

Due to the strict requirement to focus solely on This compound and the absence of specific research data for this compound in the public domain, it is not possible to generate the requested article with the specified detailed, data-rich content for each subsection.

Advanced Computational Research on this compound Remains Elusive

The available body of research focuses heavily on derivatives where the core this compound structure is modified. For instance, studies on compounds like 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have explored their electronic properties, stability, and potential interactions through methods such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and molecular docking. scispace.comresearchgate.net These investigations, while valuable, provide insights into the behavior of the modified molecules and not the fundamental properties of this compound itself.

Similarly, a significant portion of the research mentioning "aspartate semialdehyde," an alternative name for this compound, is centered on the enzyme aspartate-semialdehyde dehydrogenase (ASADH). These studies utilize computational methods to understand the enzyme's active site, its interaction with substrates and inhibitors, and to design novel antimicrobial agents. nih.govresearchgate.netnih.govtandfonline.com While these papers often involve molecular docking and MD simulations, the focus is on the enzyme's binding pocket and its interaction with various ligands, rather than an in-depth analysis of the conformational and electronic characteristics of this compound in isolation.

The absence of dedicated research on the specific computational aspects of this compound as requested prevents a detailed and scientifically accurate composition of the intended article. Future computational chemistry studies may yet explore the intricate electronic structure and dynamic behavior of this fundamental biological molecule.

Biological Significance and Research in Specific Organisms

Microbial Systems

Essential Intermediate in Bacterial Amino Acid Biosynthesis Pathways

In bacteria, 2-amino-4-oxobutanoic acid is a central molecule in the aspartate metabolic pathway, which is responsible for the synthesis of several essential amino acids, including lysine (B10760008), methionine, threonine, and isoleucine. researchgate.netebi.ac.uk This pathway is absent in mammals, making the enzymes involved, such as aspartate-semialdehyde dehydrogenase (ASADH), attractive targets for the development of novel antibiotics. wikipedia.orgnih.gov

The formation of this compound is catalyzed by ASADH, which facilitates the reductive dephosphorylation of L-4-aspartyl phosphate (B84403). wikipedia.orgebi.ac.uk Once formed, this compound stands at a metabolic crossroads. researchgate.netpnas.org It can either be condensed with pyruvate (B1213749) to enter the lysine biosynthesis pathway, which also produces diaminopimelate (DAP)—an essential component for bacterial cell wall formation—or it can be reduced to homoserine, the precursor for threonine and methionine. nih.govhmdb.ca The indispensability of this pathway for bacterial survival is highlighted by the fact that mutations in the asd gene, which encodes for ASADH, can be lethal to microorganisms. nih.govpnas.org

Plant Systems

Contribution to Plant Amino Acid and Secondary Metabolite Biosynthesis

Similar to microbial systems, this compound is a vital intermediate in the aspartate-derived amino acid biosynthesis pathway in plants. wikipedia.orgebi.ac.uk This pathway is responsible for producing the essential amino acids lysine, methionine, threonine, and isoleucine. nih.gov The initial steps, leading to the formation of this compound from aspartate, are common to all branches of this pathway. nih.gov The enzyme aspartate kinase catalyzes the first committed step, and its activity is subject to allosteric regulation. nih.gov

The central position of this compound makes it a critical regulatory point. nih.gov From this intermediate, the pathway branches. Dihydrodipicolinate synthase catalyzes the first step towards lysine synthesis, while homoserine dehydrogenase directs the flow towards threonine and methionine. nih.gov Beyond its role in primary metabolism, the amino acids produced from this pathway serve as precursors for a variety of secondary metabolites that are crucial for plant function. researchgate.net

Role in Plant Defense Mechanisms (e.g., Glucosinolate Precursors)

The amino acids synthesized from the aspartate pathway, originating from this compound, are integral to plant defense. For instance, methionine is a precursor for the synthesis of glucosinolates, a class of sulfur-containing secondary metabolites. mdpi.com Upon tissue damage by herbivores or pathogens, glucosinolates are hydrolyzed into bioactive compounds that act as deterrents. acs.orgppjonline.org Research in Arabidopsis has shown that feeding by insects can activate genes involved in amino acid biosynthesis, including those for methionine, leading to the accumulation of defense-related compounds like glucosinolates. mdpi.com Cysteine, another sulfur-containing amino acid whose synthesis is linked to this pathway, is also a precursor for various defense molecules, including phytoalexins like camalexin. ppjonline.org

Involvement in Osmotic Regulation and Abiotic Stress Response

Amino acids derived from the aspartate pathway play a significant role in helping plants cope with abiotic stresses such as drought and high salinity. nih.gov Under osmotic stress, plants accumulate compatible solutes, or osmolytes, to maintain cellular turgor and protect cellular structures. nih.gov While proline is a well-known osmolyte, other amino acids and their derivatives originating from the aspartate pathway also contribute to osmotic adjustment. nih.govfrontiersin.org For example, isoleucine, derived from this pathway, acts as an osmoregulatory factor. nih.gov Furthermore, the catabolism of lysine, which is synthesized via this compound, can lead to the production of proline and pipecolate, both of which are implicated in tolerance to osmotic, drought, and salt stress. researchgate.net

Human Biological Systems

The aspartate biosynthetic pathway, and therefore this compound as an intermediate, is not present in humans or other animals. wikipedia.orgnih.gov This is why lysine, methionine, and threonine are considered essential amino acids for humans and must be obtained through their diet. wikipedia.orgebi.ac.uk The absence of this pathway in humans is the primary reason why its enzymes are considered promising targets for the development of new antimicrobial and herbicidal agents, as these compounds can selectively target pathogens and weeds without harming humans. wikipedia.orgnih.gov

Research on its Role in Tryptophan Metabolism and Kynurenine (B1673888) Pathway

This compound is structurally related to key intermediates in the kynurenine pathway, the primary route for tryptophan catabolism in mammals. hmdb.cawikipedia.org This pathway begins with the conversion of L-tryptophan to N'-Formylkynurenine by enzymes like indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). hmdb.cawikipedia.orgarvojournals.org N'-Formylkynurenine is then hydrolyzed to L-kynurenine. hmdb.caresearchgate.net

L-kynurenine, which has the systematic name (2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid, is a central metabolite in this pathway. hmdb.cawikipedia.orgnih.gov It serves as a precursor for the synthesis of several bioactive molecules, including the neuroprotective kynurenic acid and the neurotoxic quinolinic acid. hmdb.cawikipedia.orgsielc.com The enzymes kynureninase and kynurenine-oxoglutarate transaminase further metabolize kynurenine. wikipedia.org While this compound itself is not a primary intermediate in the main kynurenine pathway, its structural analogs, like kynurenine, are pivotal. The metabolism of tryptophan and the subsequent actions of kynurenine pathway metabolites have significant implications in immune regulation, neurological function, and disease. hmdb.canih.gov

Investigation as a Precursor to UV Filter Compounds in Ocular Tissues

In the human eye, metabolites of the kynurenine pathway function as crucial UV filters, protecting the lens and retina from photodamage. wikipedia.orgunige.ch These compounds, derived from tryptophan, absorb UV light in the 300 to 400 nm range. arvojournals.orgunige.chunige.ch The primary UV filters include kynurenine (KN), 3-hydroxykynurenine (3OHKN), and 3-hydroxykynurenine O-β-D-glucoside (3OHKG). arvojournals.orgunige.chfrontiersin.org

A hydroxylated derivative, 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-D-glucoside (AHBG), is the second most abundant UV filter in the human lens. arvojournals.orgunige.chnih.gov Research indicates that AHBG is a secondary filter, formed through a deamination-reduction process from the primary filter, 3OHKG. arvojournals.orgfrontiersin.orgnih.gov This process involves the slow, non-enzymatic deamination of the 3OHKG side chain to form a reactive α,β-ketoalkene, which is then rapidly reduced within the lens to create AHBG. arvojournals.orgnih.gov The concentration of these UV filters changes with age; primary filters like 3OHKG decrease, while secondary filters like AHBG are found in higher levels in the nucleus of older lenses. arvojournals.orgsafetylit.org This suggests that the formation of AHBG is a significant process in the aging lens. arvojournals.org

| Compound Name | Abbreviation | Type | Origin |

|---|---|---|---|

| Kynurenine | KN | Primary | Formed from N-formylkynurenine. arvojournals.org |

| 3-Hydroxykynurenine | 3OHKN | Primary | Hydroxylation of kynurenine. arvojournals.org |

| 3-Hydroxykynurenine O-β-D-glucoside | 3OHKG | Primary | Glycosylation of 3-hydroxykynurenine. arvojournals.org |

| 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-D-glucoside | AHBG | Secondary | Formed from deamination and reduction of 3OHKG. frontiersin.orgnih.gov |

| Glutathionyl-3-hydroxykynurenine glucoside | GSH-3OHKG | Secondary | Formed from deaminated 3OHKG and glutathione. frontiersin.org |

Endogenous Metabolite Research and Metabolic Network Analysis

This compound and its derivatives are recognized as endogenous metabolites, present within human biological systems. glpbio.commedchemexpress.com Its identification in various organisms and tissues is part of broader metabolic network analysis, which aims to map the complex web of biochemical reactions. lums.edu.pklsu.edu For example, in metabolic pathway databases, compounds like 3-Methyl-2-oxobutanoic acid are shown as intermediates in branched pathways, such as the one leading from pyruvate to L-valine. plos.org

Metabolic network analysis helps to predict and understand pathways for the assimilation and degradation of various compounds, including amino acids. lums.edu.pk By tracking atom groups through these networks, researchers can identify known and novel metabolic routes. plos.org The presence of this compound and related structures within these networks highlights their role as building blocks or intermediates in cellular metabolism, connecting different biochemical pathways. researchgate.net For instance, the transamination of branched-chain amino acids results in their corresponding ketoacids, such as 3-methyl-2-oxobutanoic acid from valine, linking amino acid catabolism to other central metabolic cycles. frontiersin.org

Interactions with Cellular Amino Acid Sensing Mechanisms

Cells possess sophisticated sensing mechanisms to monitor nutrient availability, including amino acids, which is crucial for regulating cell growth, proliferation, and homeostasis. frontiersin.organimbiosci.organimbiosci.org Key signaling pathways involved in this process are the mammalian target of rapamycin (B549165) (mTORC1) and the general control nonderepressible-2 (GCN2) kinase pathways. frontiersin.orgmdpi.com The mTORC1 pathway is typically activated by amino acid sufficiency, promoting anabolic processes, while the GCN2 pathway responds to amino acid deficiency, leading to a general inhibition of protein synthesis. frontiersin.orgembopress.org

These pathways sense amino acids through various mechanisms, including direct binding to sensor proteins or through the accumulation of uncharged tRNAs. animbiosci.orgembopress.org For example, specific sensors exist for amino acids like leucine (B10760876) (Sestrin2) and arginine (CASTOR1/2). animbiosci.organimbiosci.org While direct research on this compound's interaction with these sensing pathways is not extensively documented, the pathways are known to respond to a wide range of amino acids and their derivatives. mdpi.com Non-proteinogenic amino acids can potentially interact with these systems, although their specific roles as signaling molecules are an area of ongoing investigation. The ability of the cell to sense not just the core proteinogenic amino acids but also a broader range of related metabolites is critical for maintaining metabolic balance. frontiersin.org

Future Research Directions and Translational Perspectives

Emerging Research Avenues for 2-Amino-4-oxobutanoic Acid

Future investigations into this compound are branching into several promising areas, largely informed by studies on its structurally related derivatives. These avenues point toward its potential role in metabolic engineering, as a tool for studying biological systems, and in the context of human health and disease.

One key area of emerging research is its application as a modulator of enzymatic activity. A study on a related compound, 2-amino-4-methoxy-4-oxobutanoic acid, demonstrated its ability to enhance the activity of certain transaminases, suggesting a potential utility for this compound derivatives in metabolic engineering applications. The structural similarity to aspartic acid positions it as a valuable model compound for investigating enzyme-substrate interactions and elucidating metabolic pathways. solubilityofthings.com

Furthermore, derivatives of this compound are being explored for their potential biological activities. For instance, 2-amino-4-(2-aminophenyl)-4-oxobutanoic acid is an endogenous metabolite whose aberrant production has been linked to neurological diseases and has been suggested as a potential biomarker for assessing cancer risk. medchemexpress.comtargetmol.com This highlights a significant translational perspective, where understanding the metabolism and function of this compound could lead to new diagnostic or therapeutic strategies. The synthesis of various derivatives, such as those modified at the carboxyl and amino groups, is a testament to the ongoing effort to develop novel compounds with enhanced biological efficacy, for example, in anti-liver fibrosis research. mdpi.com

The following table summarizes key research areas being explored through the study of its derivatives.

| Research Area | Derivative Example | Investigated Potential/Application |

| Metabolic Engineering | 2-Amino-4-methoxy-4-oxobutanoic acid | Enhancement of transaminase activity for metabolic pathway modulation. |

| Biochemical Probes | 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoic acid | Investigation of enzyme-substrate interactions and biological systems. cymitquimica.com |

| Neuroscience | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid | Precursor for niacin; linked to neurological disease-related cognitive deficits. targetmol.com |

| Oncology | 2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid | Potential biomarker for cancer risk assessment due to overexpression in certain cancer cells. targetmol.com |

| Therapeutic Development | (S)-2-amino-4-((4-fluorobenzyl)oxy)-4-oxobutanoic acid | Synthesis of L-aspartic acid derivatives to discover compounds with therapeutic potential (e.g., anti-liver fibrosis). mdpi.com |

Advancements in Methodological Development for its Analysis and Study

Progress in understanding this compound is intrinsically linked to the development of sophisticated analytical and synthetic methodologies. For decades, amino acid analysis relied on liquid chromatography with UV or fluorescence detection. nih.gov However, recent years have seen significant progress, particularly in the application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Modern analytical techniques are crucial for the characterization and quantification of this compound and its derivatives in complex biological matrices. High-resolution mass spectrometry (HRMS) has been instrumental in confirming the molecular formula of newly synthesized derivatives. mdpi.com Coupled with liquid chromatography (LC-MS), it provides a highly sensitive and selective method for analyzing these compounds in physiological fluids. researchgate.net NMR spectroscopy remains a cornerstone for structural elucidation, with detailed 1H and 13C NMR data being essential for the characterization of synthetic products. mdpi.comresearchgate.net

In addition to analytical methods, advancements in synthetic chemistry are expanding the toolkit for studying this compound. Efficient and enantioselective synthesis strategies are being developed to produce specific stereoisomers, which is critical as the biological activity of chiral molecules like this compound is often configuration-dependent. vulcanchem.comresearchgate.net For example, ozonolysis has been described as a novel pathway for creating derivatives like 4-amino-2,4-dioxobutanoic acid from precursors.

| Methodology | Application in the Study of this compound & Derivatives | Key Advantages |

| Mass Spectrometry (MS) | Determining molecular weight and structure; quantification in biological samples. nih.gov | High sensitivity and superior selectivity compared to older optical methods. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of synthetic and natural compounds. mdpi.comnih.gov | Provides detailed information on the chemical environment of atoms, confirming molecular structure. |

| Liquid Chromatography (LC) | Separation of amino acids and their derivatives from complex mixtures prior to detection. nih.govresearchgate.net | Enables the analysis of individual compounds within a sample. |

| Advanced Synthetic Routes | Enantioselective synthesis to produce specific isomers; novel pathways like ozonolysis. vulcanchem.comresearchgate.net | Allows for the creation of novel derivatives and the study of stereospecific biological interactions. vulcanchem.com |

Theoretical Frameworks for Comprehensive Understanding of its Reactivity and Biological Interactions

To complement experimental work, theoretical and computational chemistry provides powerful tools for predicting and understanding the behavior of this compound. Density Functional Theory (DFT) has emerged as a particularly effective framework for exploring the electronic structure, stability, and reactivity of its derivatives. researchgate.netresearchgate.netbiointerfaceresearch.com

DFT calculations are routinely used to compute molecular geometries, vibrational frequencies (FT-IR and FT-Raman spectra), and other spectroscopic properties, which can then be compared with experimental data for validation. researchgate.netresearchgate.net These theoretical models offer deep insights into the molecule's reactive nature. For example, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding intramolecular charge transfer and predicting chemical reactivity. researchgate.netbiointerfaceresearch.com

Furthermore, theoretical frameworks are used to visualize and quantify molecular properties that govern biological interactions. The Molecular Electrostatic Potential (MEP) map, for instance, identifies the electron-rich and electron-deficient regions of a molecule, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net This is crucial for understanding how the molecule might interact with biological targets like enzyme active sites. researchgate.net Natural Bond Orbital (NBO) analysis provides another layer of detail, revealing information about intramolecular interactions, such as hydrogen bonding, which stabilize the molecular structure. researchgate.net These computational approaches are invaluable for designing new derivatives with specific electronic and reactive properties for targeted applications.

| Theoretical Method | Purpose | Insights Gained |

| Density Functional Theory (DFT) | Calculation of molecular structure, energy, and spectroscopic properties. researchgate.netbiointerfaceresearch.com | Prediction of geometrical parameters, vibrational frequencies, and overall molecular stability. researchgate.net |

| HOMO-LUMO Analysis | Analysis of frontier molecular orbitals to understand charge transfer and reactivity. researchgate.net | Predicts the molecule's ability to donate or accept electrons, indicating its role in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Mapping of electron density to identify reactive sites. researchgate.net | Visualizes regions prone to electrophilic and nucleophilic attack, aiding in the prediction of interaction sites. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Identification of intra- and intermolecular interactions. researchgate.net | Elucidates stabilizing interactions like hyperconjugation and hydrogen bonding. |

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-oxobutanoic acid, and how can reaction conditions be optimized?

The synthesis of this compound (aspartic semialdehyde) typically involves condensation reactions followed by controlled hydrolysis. For example, Knoevenagel-type reactions using aldehydes and active methylene compounds under basic conditions can yield intermediates that are hydrolyzed to the target compound . Optimization includes adjusting pH, temperature, and catalyst selection to minimize side reactions (e.g., over-oxidation or decarboxylation). Characterization of intermediates via thin-layer chromatography (TLC) or HPLC ensures reaction progress .

Q. How does the hydration state of this compound influence its structural characterization?

In aqueous solutions, this compound predominantly exists as a covalent hydrate, forming a geminal diol. This hydration complicates spectral analysis, as it alters NMR chemical shifts (e.g., downfield signals for hydrated carbonyl groups in NMR). Solid-state characterization via X-ray crystallography is critical to confirm the equilibrium between hydrated and non-hydrated forms .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with UV/Vis detection (e.g., at 210–220 nm) is widely used. Pre-column derivatization with reagents like 6-MOQ-EtOCOOSu enhances sensitivity by introducing chromophores or fluorophores. Mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides higher specificity, especially for distinguishing isomers in complex mixtures .

Advanced Research Questions

Q. How can crystallographic software resolve discrepancies in the refinement of this compound structures?

Programs like SHELXL (for small-molecule refinement) and OLEX2 (for visualization and analysis) are critical. Discrepancies in anisotropic displacement parameters or hydrogen bonding networks can be addressed using iterative refinement cycles and electron density maps. For hydrated forms, constraints on bond lengths and angles may be applied to model the diol structure accurately .

Q. What experimental designs are suitable for studying this compound’s role in metabolic pathways?

Isotopic labeling (e.g., - or -labeled precursors) combined with flux analysis via LC-MS/MS tracks incorporation into downstream metabolites like lysine or threonine. Knockout microbial strains (e.g., E. coli lacking aspartokinase) can isolate specific enzymatic steps, while in vitro assays with purified enzymes (e.g., aspartate semialdehyde dehydrogenase) validate kinetic parameters .

Q. How do electronic effects of substituents influence the reactivity of this compound derivatives?

The electron-withdrawing oxo group increases electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., in Schiff base formation). Substituents like fluorine (as in fluorophenyl analogs) enhance stability via resonance effects but may sterically hinder reactions. Computational studies (DFT) can predict reaction sites, while kinetic experiments under varying pH conditions quantify substituent impacts .

Q. What strategies mitigate challenges in derivatizing this compound for enhanced detection?

Derivatization with 6-MOQ-EtOCOOSu improves UV absorbance and MS ionization efficiency. Optimization involves pH control (pH 8–9 for amine activation), reaction time (30–60 min at 60°C), and excess reagent to ensure complete conversion. Validation via spiked recovery experiments in biological samples confirms method robustness .

Methodological Notes

- Crystallography : Use SHELXTL or WinGX for data processing, and validate hydrogen bonds with Mercury software .

- Spectral Data : Reference NIST spectra (e.g., IR: 3250 cm for NH stretch; NMR: δ 3.2–3.5 ppm for CH groups) .

- Safety : Handle derivatives (e.g., fluorinated analogs) under fume hoods; consult SDS for handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.